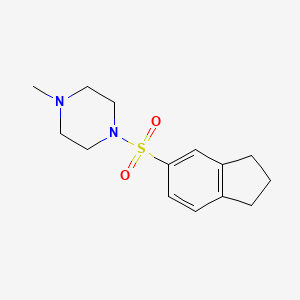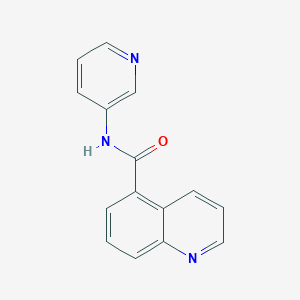
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine, also known as SB-269970, is a selective 5-HT7 (serotonin receptor subtype 7) antagonist that has become a valuable tool in scientific research.
作用機序
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine exerts its effects by selectively blocking the 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The 5-HT7 receptor is involved in the regulation of neurotransmitter release, ion channel function, and gene expression, and has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
The blockade of the 5-HT7 receptor by 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the alteration of neuronal excitability. These effects can lead to changes in behavior, cognition, and mood, and may have therapeutic implications for various psychiatric and neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine is its selectivity for the 5-HT7 receptor, which allows for specific manipulation of this receptor subtype without affecting other serotonin receptors. This selectivity also reduces the likelihood of off-target effects and improves the interpretability of experimental results. However, like any experimental tool, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine has its limitations, such as its potential for non-specific binding and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine. One area of interest is the role of the 5-HT7 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of novel drugs that target the 5-HT7 receptor for the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the signaling pathways and downstream effects of 5-HT7 receptor blockade by 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine, which may provide insights into the underlying mechanisms of its therapeutic effects.
Conclusion
In conclusion, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine is a valuable tool in scientific research that has been used to investigate the role of the 5-HT7 receptor in various physiological and pathological processes. Its selectivity for the 5-HT7 receptor and its potential therapeutic implications make it a promising target for drug development. Further research is needed to fully understand the mechanisms of action of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine and its potential for clinical use.
合成法
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine involves several chemical reactions, starting with the reaction of 4-methylpiperazine with 2,3-dihydro-1H-inden-5-ylsulfonyl chloride in the presence of triethylamine. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine has been widely used in scientific research to investigate the role of the 5-HT7 receptor in various physiological and pathological processes. For example, studies have shown that 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine can modulate circadian rhythms, improve memory consolidation, and reduce anxiety-like behavior in animal models. It has also been implicated in the regulation of mood, sleep, and cognition, making it a promising target for drug development.
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-15-7-9-16(10-8-15)19(17,18)14-6-5-12-3-2-4-13(12)11-14/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFFYOHVOLWYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenoxypropyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7540005.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B7540007.png)
![3-(4-Ethylphenyl)-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7540012.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)



![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7540036.png)



![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)

